molecular formula C16H22N8O3 B2953346 ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1448035-25-3

ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate

Numéro de catalogue: B2953346
Numéro CAS: 1448035-25-3
Poids moléculaire: 374.405
Clé InChI: HYXPRUJZSXDJTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate (molecular formula: C₁₆H₂₂N₈O₃; molecular weight: 374.40 g/mol) is a heterocyclic compound featuring a triazolopyrimidine core linked to an azetidine ring via a carbonyl group, which is further connected to a piperazine moiety esterified with an ethyl carboxylate group. The compound is commercially available through Life Chemicals in quantities ranging from 1 mg to 75 mg, with pricing between $54.0 and $208.0 depending on scale .

Propriétés

IUPAC Name

ethyl 4-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O3/c1-3-27-16(26)23-6-4-22(5-7-23)15(25)11-8-24(9-11)14-12-13(17-10-18-14)21(2)20-19-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPRUJZSXDJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structural characteristics, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Piperazine moiety : Known for its pharmacological properties.
  • Triazolo-pyrimidine scaffold : Associated with significant biological activities, particularly in inhibiting various enzymes involved in cancer progression.
  • Azetidine ring : Adds to the compound's complexity and potential biological interactions.

The molecular formula for this compound is C16H22N8O3C_{16}H_{22}N_8O_3 with a molecular weight of 374.40 g/mol .

Ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate exhibits significant biological activity through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and polo-like kinase 1 (Plk1) , which play crucial roles in cancer cell survival and proliferation .
  • Interaction with DNA/RNA Synthesis Pathways : The triazolo-pyrimidine core interacts with nucleic acids, potentially disrupting DNA and RNA synthesis pathways critical for cancer cell growth .
  • Antimicrobial Properties : Related compounds have demonstrated moderate to high antimicrobial activities against various bacterial strains such as S. aureus and E. coli, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(1-(4-Methylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazineMethylthio group; similar piperazine structureAnticancer properties
7-Acetyl-[1,2,3]triazolo[4,5-d]pyrimidine derivativesAcetyl group on triazole; piperazine linkageInhibitors of DNA synthesis
5-Amino-[1,2,4]triazolo[4,5-d]pyrimidinesAmino substitution; related heterocyclic structureAntiviral and anticancer activities

These findings suggest that compounds with similar structural features to ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate may also exhibit valuable therapeutic properties.

Synthesis and Development

The synthesis of ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions that emphasize the versatility of triazolo-pyrimidine derivatives in medicinal chemistry . The development of this compound highlights the importance of structure-activity relationships (SAR) in optimizing pharmacological properties.

Applications De Recherche Scientifique

Structural Features

The compound integrates several key functional groups:

  • Piperazine Moiety : Known for its versatility in drug design.
  • Triazolo-Pyrimidine Scaffold : Associated with various biological activities including anticancer properties.
  • Azetidine Ring : Adds to the structural diversity and may influence biological activity.

The unique combination of these elements contributes to the compound's pharmacological profile, making it a candidate for further investigation in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate. Its structural analogs have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Inhibition of CDK2/Cyclin E : Compounds similar to ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate have demonstrated potent activity against CDK2, a critical regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Other Pharmacological Activities

In addition to anticancer effects, derivatives of this compound may also possess:

  • Antiviral Activity : Related triazole-pyrimidine compounds have shown efficacy against viral infections.
  • Anti-inflammatory Effects : Some structural analogs have been studied for their anti-inflammatory properties.

Table: Summary of Research Findings on Related Compounds

Compound NameBiological ActivityTargetReference
St.1AnticancerCDK2
St.4AnticancerHeLa
St.5AnticancerMCF-7

These findings suggest that the structural characteristics of ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate may confer similar activities to its analogs.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The benzyl group in CAS 920163-69-5 and dimethoxyphenyl group in CAS 893934-12-8 likely increase lipophilicity compared to the target compound’s methyl-azetidine system. This could enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The ethyl carboxylate in the target compound and CAS 1334370-87-4 may improve solubility in polar solvents, whereas the coumarin group in CAS 920163-69-5 introduces π-π stacking tendencies.

Reactivity and Stability

  • The 7-oxo group in CAS 893934-12-8 may render it susceptible to nucleophilic attack or redox reactions, unlike the target compound’s unmodified triazolopyrimidine core.

Q & A

Q. What synthetic methodologies are recommended for constructing the triazolopyrimidine core in this compound?

The triazolopyrimidine scaffold can be synthesized via multi-step protocols involving cyclization reactions. For example, triazolopyrimidine derivatives are often prepared by reacting chloropyrimidine intermediates with azide-containing reagents under controlled conditions. A typical approach involves:

  • Step 1 : Starting with 2-chloro-5-(chloromethyl)pyridine (or analogous precursors) to introduce substituents.
  • Step 2 : Cyclization with primary amines or hydrazines to form the triazole ring .
  • Step 3 : Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry .

Q. How can researchers confirm the structural integrity of the azetidine-piperazine linkage?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain in the azetidine-piperazine moiety .
  • NMR spectroscopy : Analyze 1H^1H-NMR coupling constants (e.g., J=7.2HzJ = 7.2 \, \text{Hz} for ethyl ester protons) and 13C^{13}C-NMR shifts (e.g., carbonyl carbons at ~162 ppm) to verify connectivity .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Flash chromatography : Use silica gel columns with gradient elution (e.g., 0–30% ethyl acetate in cyclohexane) to separate polar byproducts .
  • Celite-assisted dry loading : Minimize sample loss during purification by adsorbing crude products onto Celite before column chromatography .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets (e.g., cannabinoid receptors)?

  • Target selection : Prioritize receptors with known affinity for triazolopyrimidines, such as CB2R, based on structural analogs like RG7774 .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking, focusing on hydrogen bonding (e.g., azetidine carbonyl interactions) and π-π stacking (triazolopyrimidine-aromatic residues) .
  • Validation : Cross-reference docking scores with experimental IC50_{50} values from radioligand binding assays .

Q. What strategies resolve contradictions in biological activity data across similar triazolopyrimidine derivatives?

  • Meta-analysis : Systematically compare bioassay results (e.g., fungicidal vs. insecticidal activity) while controlling for variables like assay conditions (pH, cell lines) .
  • Structure-activity relationship (SAR) profiling : Modify substituents (e.g., methyl groups on triazole, piperazine carboxylates) to isolate contributions to activity .
  • Dose-response curves : Use nonlinear regression models to differentiate weak vs. moderate activity thresholds .

Q. How can AI-driven process simulation optimize the compound’s synthetic route?

  • COMSOL Multiphysics integration : Model reaction kinetics (e.g., azide-alkyne cycloaddition) to predict optimal temperatures and solvent ratios .
  • Machine learning : Train algorithms on published triazolopyrimidine syntheses to recommend stepwise improvements (e.g., reducing reaction time from 16 h to 10 h) .

Q. What mechanisms explain the compound’s potential role in modulating reactive oxygen species (ROS) pathways?

  • In vitro assays : Measure ROS suppression in polymorphonuclear leukocytes (PMNs) using fluorescent probes (e.g., DCFH-DA) and compare to reference inhibitors like VAS2870 .
  • Gene expression profiling : Quantify NADPH oxidase (NOX) subunit regulation via qPCR to identify downstream targets .

Methodological Best Practices

Q. Designing dose-escalation studies for toxicity profiling

  • In vivo models : Administer the compound to rodents at incremental doses (e.g., 10–100 mg/kg) and monitor hepatic/renal biomarkers (ALT, creatinine) .
  • In silico toxicity prediction : Use ADMET software (e.g., SwissADME) to flag potential liabilities (e.g., P-gp substrate behavior) .

Q. Validating computational predictions with experimental data

  • Docking vs. crystallography : Compare predicted binding poses (e.g., triazolopyrimidine orientation in CB2R) with cryo-EM or X-ray structures .
  • Statistical analysis : Apply Pearson correlation coefficients to assess agreement between predicted and observed IC50_{50} values .

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